molecular formula C21H30N4O6 B028079 N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide CAS No. 103145-74-0

N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide

Cat. No. B028079
M. Wt: 434.5 g/mol
InChI Key: VVGFLHRPYCTXGJ-IRXDYDNUSA-N
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Description

N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide is a peptide that could be of interest due to its structure and potential applications in biochemical research. Peptides like this one often exhibit unique properties that make them valuable in understanding biochemical processes, enzyme interactions, and the development of pharmaceutical agents.

Synthesis Analysis

The synthesis of peptides similar to N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide involves complex chemical processes, including the coupling of amino acids in a specific sequence. For instance, the use of N-carboxyanhydride polymerization shows promise for the synthesis of N-substituted glycine derivatives, a method that could potentially be adapted for N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide synthesis (Tao et al., 2017).

Molecular Structure Analysis

Peptoids containing N-hydroxy amide side chains have been designed and synthesized, providing a foundation for understanding the molecular structure of N-hydroxy amides in peptides. These compounds demonstrate unique sheet-like secondary structures, indicating the potential for N-hydroxy amides like N-carbobenzyloxy-prolyl-leucyl-glycine to form distinctive conformations (Crapster et al., 2011).

Chemical Reactions and Properties

N-hydroxy amides play a crucial role in peptide synthesis and modification. For example, they can be involved in oxidative peptide bond formation processes, as demonstrated in the synthesis of glycine-amino acid linkages using oxidative methods. Such reactions highlight the reactivity of N-hydroxy amide groups in peptides and their potential utility in synthesizing compounds like N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide (Wang et al., 2021).

Scientific Research Applications

Affinity Chromatography and Enzyme Kinetics

  • Affinity Chromatography : N-carbobenzoxy-glycyl-leucyl-aminohexyl-Sepharose, a derivative of N-carbobenzyloxy-prolyl-leucyl-glycine, has been found effective as an affinity adsorbent for alkinonase A, an alkaline metalloendopeptidase. This application illustrates the compound's utility in purifying specific enzymes (Inouye, Kawaguchi, & Nakamura, 1984).

Peptide Amidation and Biological Activity

  • Peptide Amidation : Many biologically active hormones, neurotransmitters, and growth factors are peptides that require an amide group at their carboxyl terminus for full activity. This amide formation involves hydroxylation of a glycine residue, an aspect relevant to the compound's biochemical interactions (Bradbury & Smyth, 1991).

Enzymatic Hydrolysis and Kinetic Behavior

  • Enzymatic Hydrolysis : Studies have explored how certain enzymes, like Endothia parasitica protease, interact with small peptides including derivatives of N-carbobenzyloxy-prolyl-leucyl-glycine. This research helps in understanding enzyme specificity and reaction kinetics (Whitaker & Caldwell, 1973).

Insights into Copper Monooxygenases and Function

  • Copper Monooxygenases : Research into copper monooxygenases, which catalyze the hydroxylation of glycine-extended substrates, provides insights that are applicable to understanding how N-carbobenzyloxy-prolyl-leucyl-glycine derivatives might be processed in biological systems (Prigge, Mains, Eipper, & Amzel, 2000).

Prodrug Forms and Chemical Stability

  • Prodrug Forms : The compound's derivatives, particularly N-acyl and N-alkoxycarbonyl derivatives, have been studied for their potential as prodrugs, focusing on their chemical stability and enzymatic hydrolysis. This research is crucial for developing new drug formulations (Kahns & Bundgaard, 1991).

Novel Substrates and Inhibitors in Biochemistry

  • Substrates and Inhibitors : Investigations into novel substrates and inhibitors of peptidylglycine alpha-amidating monooxygenase, which is crucial for the formation of alpha-amidated peptides, have provided valuable insights. These studies directly relate to the compound's potential as a substrate or inhibitor in enzymatic reactions (Katopodis & May, 1990).

Synthesis of Related Peptides

  • Peptide Synthesis : Research on the synthesis of peptides related to hormones like corticotropin (ACTH) has utilized derivatives of N-carbobenzyloxy-prolyl-leucyl-glycine. Such studies contribute to our understanding of peptide synthesis methodologies (Fujino, Hatanaka, & Nishimura, 1970).

properties

IUPAC Name

benzyl 2-[[1-[[2-(hydroxyamino)-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O6/c1-14(2)11-16(19(27)22-12-18(26)24-30)23-20(28)17-9-6-10-25(17)21(29)31-13-15-7-4-3-5-8-15/h3-5,7-8,14,16-17,30H,6,9-13H2,1-2H3,(H,22,27)(H,23,28)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGFLHRPYCTXGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NO)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80340097
Record name Z-Pro-Leu-Gly hydroxamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide

CAS RN

103145-74-0
Record name Z-Pro-Leu-Gly hydroxamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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